molecular formula C9H13BrN2O2S B3000140 4-(Boc-amino)-5-bromo-2-methylthiazole CAS No. 2253621-15-5

4-(Boc-amino)-5-bromo-2-methylthiazole

Cat. No. B3000140
CAS RN: 2253621-15-5
M. Wt: 293.18
InChI Key: MRNFEPGRRKTIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Boc-amino)-5-bromo-2-methylthiazole” is a compound that contains a Boc-protected amino group . The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly for the protection of amines . It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .


Molecular Structure Analysis

The molecular structure of “4-(Boc-amino)-5-bromo-2-methylthiazole” can be determined using techniques such as NMR spectroscopy . The Boc group in the molecule contributes to its stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Boc-amino)-5-bromo-2-methylthiazole” can be determined using various analytical techniques such as NMR and IR spectroscopy .

Scientific Research Applications

Synthesis Applications

4-(Boc-amino)-5-bromo-2-methylthiazole has been explored in various synthetic applications. For example, it's used in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, forming a protected version of this triazole amino acid. This method is crucial for creating triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015). Similarly, it's employed in generating 4-(N-Boc-amino)-1Н-1,2,3-triazolecarbothioamides, leading to the formation of a new heterocyclic [1,2,3]triazolo[4,5-e][1,4]thiazepine system (Syrota et al., 2021).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, 4-(Boc-amino)-5-bromo-2-methylthiazole is a key intermediate. It's used for preparing compounds with potential biological activity, such as antimicrobial and antitubercular agents. For instance, it's used in synthesizing 4-methyl-5-formylthiazole, a key intermediate in the synthesis of Cefditoren Pivoxil (Su Wei-ke, 2009).

Corrosion Inhibition

Some derivatives of 4-(Boc-amino)-5-bromo-2-methylthiazole, like triazole derivatives, have been studied for their corrosion inhibition properties. These studies focus on protecting materials like steel and copper in acidic environments, showing significant inhibition efficiency (Hassan et al., 2007), (Sudheer & Quraishi, 2013).

Chemical Properties and Solubility

Research on 4-(Boc-amino)-5-bromo-2-methylthiazole derivatives also includes studies on their chemical properties and solubility in various organic solvents, which is vital for pharmaceutical formulation and industrial applications (Gaoquan Chen et al., 2017).

Biological Applications

The compound and its derivatives have been explored for their antimicrobial and antitubercular activities. This includes studies on their potential as antibacterial and antifungal agents, which is crucial for the development of new pharmaceuticals (R. El-Sayed, 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .

Future Directions

The use of Boc-protected amines, such as “4-(Boc-amino)-5-bromo-2-methylthiazole”, is expected to continue to play a significant role in organic synthesis . Future research may focus on developing more efficient and eco-friendly methods for the synthesis and deprotection of Boc-protected amines .

properties

IUPAC Name

tert-butyl N-(5-bromo-2-methyl-1,3-thiazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-5-11-7(6(10)15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNFEPGRRKTIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-amino)-5-bromo-2-methylthiazole

CAS RN

2253621-15-5
Record name tert-butyl N-(5-bromo-2-methyl-1,3-thiazol-4-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.